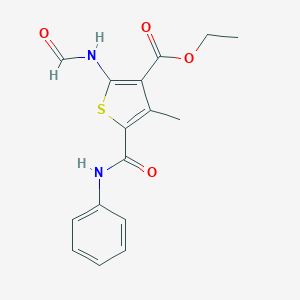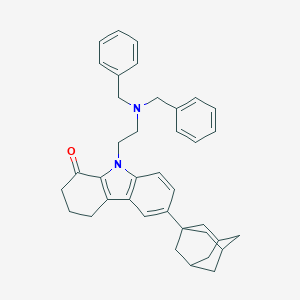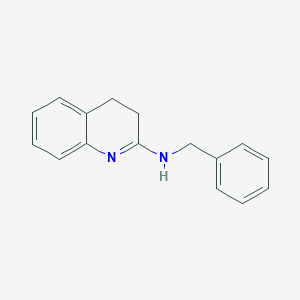
Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, which is a method of preparing substituted thiophenes . This reaction typically starts from a keto compound (like benzoylacetone), sulfur, and a cyano compound (like ethyl cyanoacetate) in the presence of a base (like diethylamine) .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed by various spectroscopic techniques such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions to afford different fused and polyfunctional substituted thiophenes . These reactions can be influenced by various factors such as the nature of the reagents, the reaction conditions, and the structure of the thiophene derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be determined by various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have utilized this compound in synthesizing novel derivatives with potential applications in medicine and materials science. For instance, it has been used as a precursor in the synthesis of bis-heterocyclic monoazo dyes, showcasing solvatochromic behavior and tautomeric structures, indicating its potential in dye and sensor technologies (Karcı & Karcı, 2012). Another study highlighted its role in generating thiophene and benzothiophene derivatives evaluated as cytotoxic agents, demonstrating its importance in developing new cancer treatments (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial and Antifungal Applications
Several derivatives synthesized from Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate have been investigated for their antimicrobial and antifungal properties. A study reported compounds exhibiting significant potency against various microbial strains, suggesting their use as potent antimicrobial agents (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).
Anti-Rheumatic Potential
The compound and its derivatives have been evaluated for their anti-rheumatic effects, with studies indicating significant antioxidant, analgesic, and anti-rheumatic properties. This opens avenues for its use in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).
Antioxidant Studies
Research into lignan conjugates derived from this compound has shown remarkable antioxidant activity, suggesting its potential in creating antioxidant agents that could be utilized in various health applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Molecular and Docking Studies
Molecular modeling and docking studies have been conducted on derivatives for their antimicrobial activity, providing insights into their mechanism of action and enhancing the design of new compounds with targeted biological activities (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Mécanisme D'action
Target of Action
Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives, including Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, have been found to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . .
Orientations Futures
Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely focus on the synthesis of new thiophene derivatives with improved pharmacological activity and better pharmacokinetic properties .
Propriétés
IUPAC Name |
ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-22-16(21)12-10(2)13(23-15(12)17-9-19)14(20)18-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPUHRBTSQKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromophenyl)(5-methoxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B421502.png)
![(3Z)-3-{[(2-hydroxyethyl)(methyl)amino]methylene}pyrrolidine-2,4-dione](/img/structure/B421503.png)
![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,4,7,8,9-hexahydro[1]benzothieno[2,3-b]quinolin-10(1H)-one](/img/structure/B421508.png)

![6-tert-butyl-9-[2-(dibenzylamino)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421512.png)
![Ethyl 2-(acetylamino)-6-[(benzylimino)methyl]-7-chloro-1-benzothiophene-3-carboxylate](/img/structure/B421513.png)

![Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421515.png)

![(5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B421520.png)
![8-bromo-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421521.png)
![2-Amino-9-ethyl-3-pyrido[2,3-b]indolecarboxylic acid ethyl ester](/img/structure/B421524.png)
![4-Butyl-14-chloro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B421526.png)
![9-[3-(diethylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421529.png)